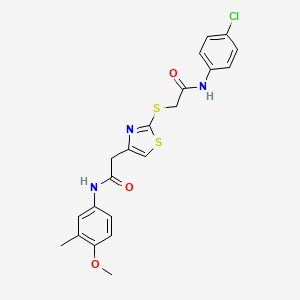
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a useful research compound. Its molecular formula is C16H14BrN3O3S and its molecular weight is 408.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anthelmintic and Antibacterial Properties
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been investigated for its potential anthelmintic and antibacterial activities. For instance, a study by Bhandari and Gaonkar (2016) synthesized a series of compounds similar to this chemical and found that some derivatives exhibited potent anthelmintic and antibacterial activities, suggesting possible applications in treating parasitic infections and bacterial diseases (Bhandari & Gaonkar, 2016).
Structural and Molecular Studies
Studies have also focused on the structural and molecular characteristics of similar compounds. Böck et al. (2021) examined the crystal structures of related thiazol-2-amine derivatives, highlighting different protonation sites and hydrogen bonding patterns. This type of research can provide insights into the molecular interactions and stability of these compounds, which is crucial for their potential application in various fields (Böck et al., 2021).
Photophysical Properties
Another area of research involves the photophysical properties of thiazole-based compounds. Habenicht et al. (2015) explored the influence of regioisomerism on the photophysical properties of 4-hydroxy-1,3-thiazole-based push-pull chromophores/fluorophores, which included derivatives with nitro groups. These studies can be important for applications in the development of new materials for optical and electronic devices (Habenicht et al., 2015).
Anticancer Activity
Research into the anticancer properties of thiazol-2-amine derivatives has also been conducted. For example, a study by Yakantham et al. (2019) synthesized and evaluated a series of thiazol-4-amine derivatives for their anticancer activity against human cancer cell lines. This kind of research is vital for discovering new therapeutic agents in cancer treatment (Yakantham et al., 2019).
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S.BrH/c1-22-15-8-3-2-7-13(15)17-16-18-14(10-23-16)11-5-4-6-12(9-11)19(20)21;/h2-10H,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOGSGIFDQNGJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-].Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-4-[3-(trifluoromethyl)phenoxy]quinazoline](/img/structure/B2401176.png)
![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-ethylpiperidine-1-carboxamide](/img/structure/B2401177.png)

![[(1S,5R)-5-(Hydroxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B2401180.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide](/img/structure/B2401181.png)
![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2401182.png)



![N-[4-[2-[[1-(4-acetamidophenyl)-4-phenylimidazol-2-yl]sulfanylmethylsulfanyl]-4-phenylimidazol-1-yl]phenyl]acetamide](/img/structure/B2401193.png)



